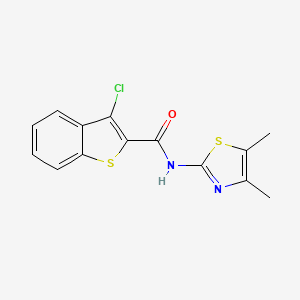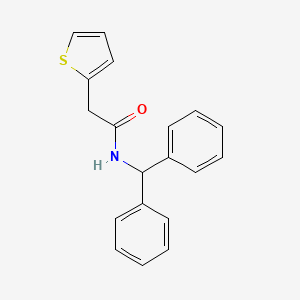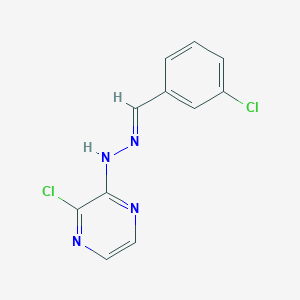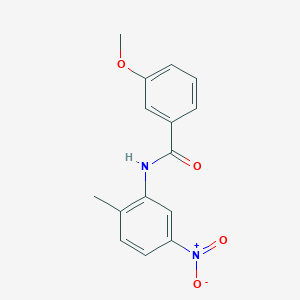
N-(2-thienylmethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylmethyl)-1-naphthamide, also known as TMN-355, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. TMN-355 belongs to the class of compounds known as naphthamides, which are characterized by their naphthalene ring structure.
Mécanisme D'action
N-(2-thienylmethyl)-1-naphthamide works by inhibiting the activity of a protein called vascular endothelial growth factor receptor (VEGFR). VEGFR is involved in the growth of blood vessels, which is important for the growth and spread of cancer cells. By inhibiting VEGFR, N-(2-thienylmethyl)-1-naphthamide can prevent the growth and spread of cancer cells. In addition, N-(2-thienylmethyl)-1-naphthamide has been shown to activate a protein called AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism. This may explain its potential use in the treatment of diabetes.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2-thienylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This is important for the growth and spread of cancer cells, as they require a blood supply to survive. In addition, N-(2-thienylmethyl)-1-naphthamide has been shown to induce apoptosis, which is a form of programmed cell death that is important for the removal of damaged or unwanted cells. In diabetes research, N-(2-thienylmethyl)-1-naphthamide has been shown to improve glucose tolerance and insulin sensitivity, which are important for maintaining normal blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-thienylmethyl)-1-naphthamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(2-thienylmethyl)-1-naphthamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, it may have off-target effects that could interfere with other aspects of cellular function.
Orientations Futures
There are several future directions for research on N-(2-thienylmethyl)-1-naphthamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use as a therapeutic agent for other diseases, such as cardiovascular disease. In addition, further research is needed to fully understand the long-term safety and efficacy of N-(2-thienylmethyl)-1-naphthamide, as well as its potential off-target effects.
Méthodes De Synthèse
N-(2-thienylmethyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-naphthalene with thioanisole in the presence of a palladium catalyst, followed by the addition of lithium diisopropylamide and then treatment with trimethylsilyl chloride.
Applications De Recherche Scientifique
N-(2-thienylmethyl)-1-naphthamide has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, N-(2-thienylmethyl)-1-naphthamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In diabetes research, N-(2-thienylmethyl)-1-naphthamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, N-(2-thienylmethyl)-1-naphthamide has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c18-16(17-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLNUNDYDSKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)

![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)

